

# Toxicological Profile and Safety Assessment of Safranal: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Safranal

Cat. No.: B046814

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## Introduction

**Safranal** is a monoterpene aldehyde that is the main component of the essential oil of saffron (*Crocus sativus*), responsible for its characteristic aroma.[1] Beyond its organoleptic properties, **safranal** has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects.[2][3] As with any compound intended for therapeutic use, a thorough understanding of its toxicological profile is paramount for ensuring safety and guiding drug development efforts. This technical guide provides a comprehensive overview of the current knowledge on the safety assessment of **safranal**, summarizing key toxicological data, detailing experimental methodologies, and illustrating relevant pathways and workflows.

## Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within 24 hours. The median lethal dose (LD50) is a common metric derived from these studies.

## Oral Administration

Studies in both mice and rats have demonstrated that **safranal** has a low acute toxicity profile when administered orally.[1][4]

## Intraperitoneal Administration

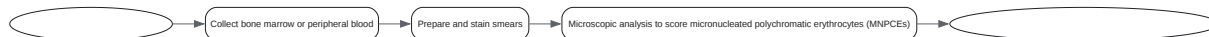
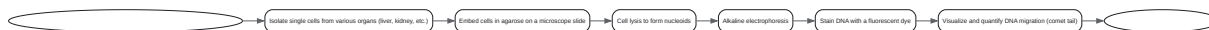
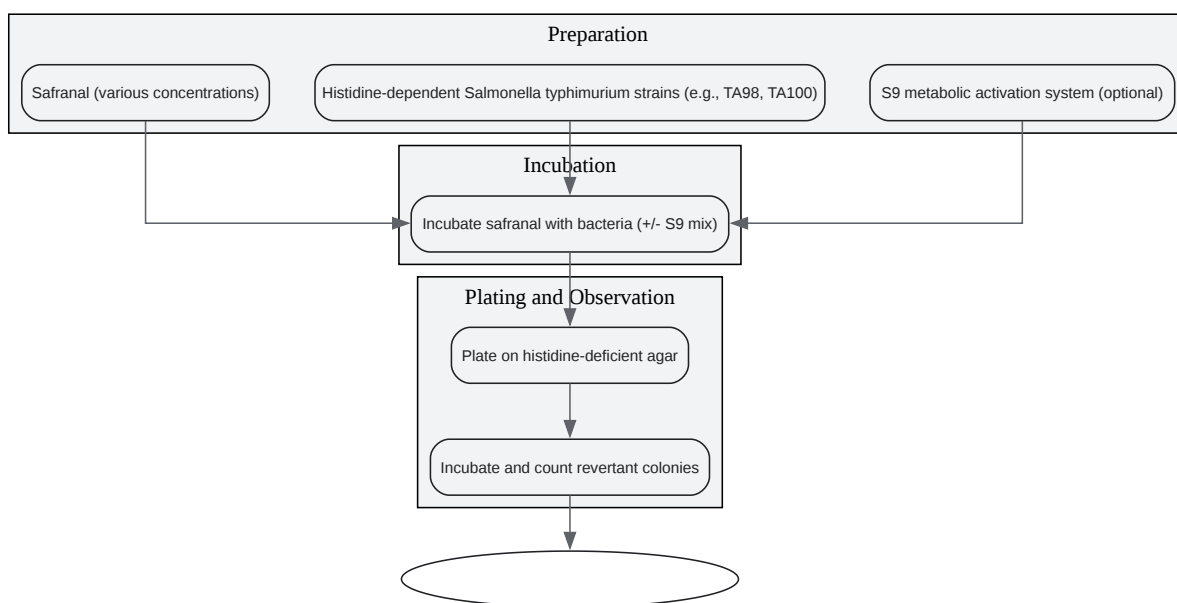
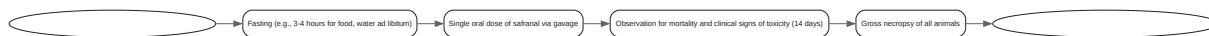
Intraperitoneal administration of **safranal** results in a higher toxicity profile compared to the oral route, which is likely due to bypassing the first-pass metabolism in the liver.[\[1\]](#)[\[4\]](#)

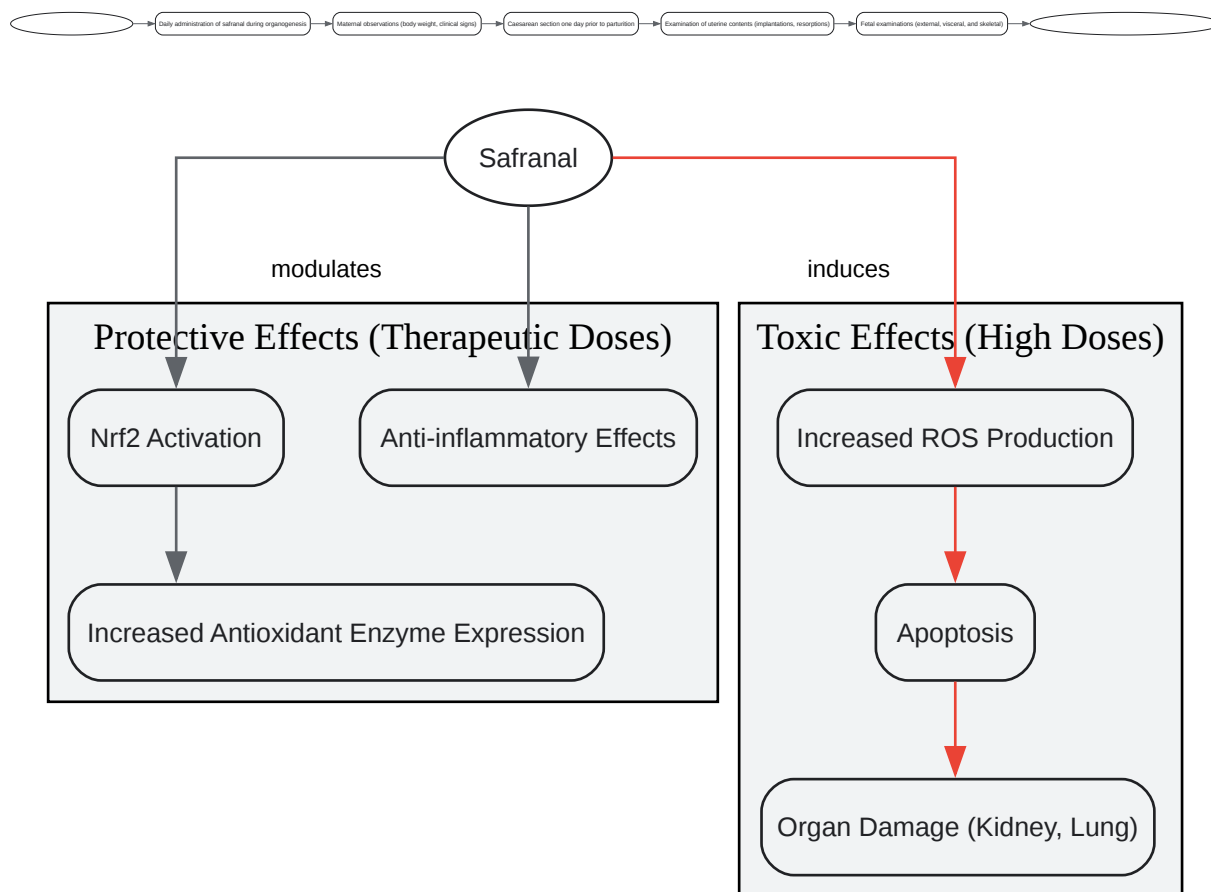
Table 1: Acute Toxicity of **Safranal** (LD50 Values)

Species	Sex	Route of Administration	LD50 (mL/kg)	Toxicity Classification	Reference
Mouse	Male	Oral	21.42	Practically Non-toxic	<a href="#">[1]</a> <a href="#">[4]</a>
Mouse	Female	Oral	11.42	Practically Non-toxic	<a href="#">[1]</a> <a href="#">[4]</a>
Rat	Male	Oral	5.53	Practically Non-toxic	<a href="#">[1]</a> <a href="#">[4]</a>
Mouse	Male	Intraperitoneal	1.48	Low Toxicity	<a href="#">[1]</a> <a href="#">[4]</a>
Mouse	Female	Intraperitoneal	1.88	Low Toxicity	<a href="#">[1]</a> <a href="#">[4]</a>
Rat	Male	Intraperitoneal	1.50	Low Toxicity	<a href="#">[1]</a> <a href="#">[4]</a>

## Experimental Protocol: Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

The acute oral toxicity of **safranal** was likely determined following a protocol similar to the OECD Guideline 420.[\[1\]](#)[\[2\]](#) This method is designed to estimate the LD50 with a reduced number of animals.





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## References

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